![molecular formula C15H21F3O B115390 オクチル[2-(トリフルオロメチル)フェニル]エーテル CAS No. 155056-55-6](/img/structure/B115390.png)
オクチル[2-(トリフルオロメチル)フェニル]エーテル
概要
説明
Octyl [2-(trifluoromethyl)phenyl] ether: is an organic compound with the molecular formula C15H21F3O and a molecular weight of 274.32 g/mol . It is also known as 2-(Octyloxy)benzotrifluoride. This compound is characterized by the presence of an octyl group attached to a benzene ring, which is further substituted with a trifluoromethyl group. It is commonly used as a plasticizer with a high dielectric constant, making it useful in membranes for electrodes .
科学的研究の応用
Octyl [2-(trifluoromethyl)phenyl] ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in proteomics research for protein solubilization due to its amphiphilic nature.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Octyl [2-(trifluoromethyl)phenyl] ether typically involves the Williamson ether synthesis. This method includes the reaction of an octyl halide (such as octyl bromide) with 2-(trifluoromethyl)phenol in the presence of a base. The reaction proceeds as follows:
Reactants: Octyl bromide and 2-(trifluoromethyl)phenol.
Base: Commonly used bases include sodium hydroxide or potassium hydroxide.
Solvent: The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Conditions: The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of Octyl [2-(trifluoromethyl)phenyl] ether follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity levels.
Quality Control: Analytical techniques such as gas chromatography are used to ensure the product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: Octyl [2-(trifluoromethyl)phenyl] ether can undergo oxidation reactions, particularly at the octyl group, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Oxidation: Formation of octanoic acid or 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of octanol or 2-(trifluoromethyl)phenol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
作用機序
The mechanism of action of Octyl [2-(trifluoromethyl)phenyl] ether is primarily based on its amphiphilic nature:
Protein Solubilization: The hydrophobic octyl group interacts with hydrophobic regions of proteins, aiding in their solubilization.
Molecular Targets: The compound targets hydrophobic regions of proteins and other biomolecules, facilitating their solubilization and stabilization.
類似化合物との比較
Octyl [2-(trifluoromethyl)phenyl] ether can be compared with other similar compounds such as:
2-(Octyloxy)benzotrifluoride: Similar structure but different functional groups.
2-(Dodecyloxy)benzotrifluoride: Longer alkyl chain, leading to different solubility and interaction properties.
2-(Trifluoromethyl)anisole: Lacks the long alkyl chain, resulting in different amphiphilic properties.
Uniqueness: Octyl [2-(trifluoromethyl)phenyl] ether is unique due to its combination of a long hydrophobic octyl chain and an electron-withdrawing trifluoromethyl group on the aromatic ring. This structure imparts distinct amphiphilic properties, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
1-octoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3O/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(16,17)18/h7-8,10-11H,2-6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERRBVYEVFOYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402327 | |
| Record name | Octyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155056-55-6 | |
| Record name | Octyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




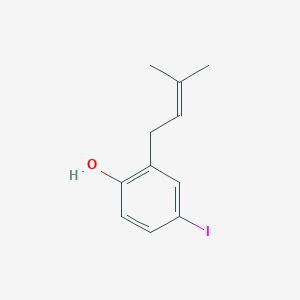
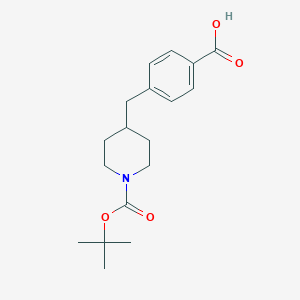

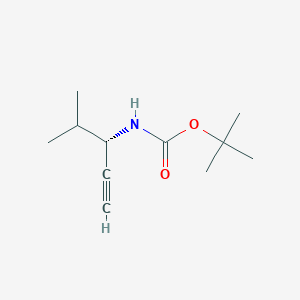
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)
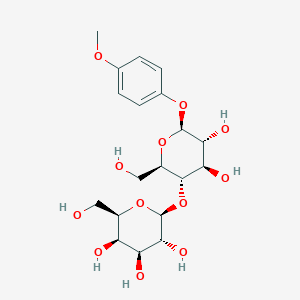
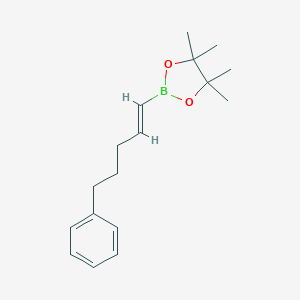
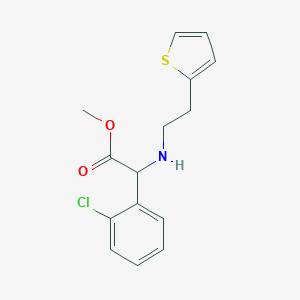

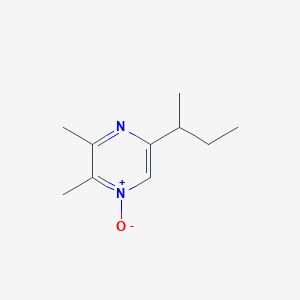

![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)
